molecular formula C7H2ClF4NO B13594681 1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one

1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13594681
M. Wt: 227.54 g/mol
InChI Key: VCZLBCZXJVJTDK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C7H3ClF4NO. It is a fluorinated and chlorinated pyridine derivative, which makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms can form strong interactions with biological molecules, affecting their function and activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

Uniqueness

1-(2-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its combination of fluorine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H2ClF4NO

Molecular Weight

227.54 g/mol

IUPAC Name

1-(2-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2ClF4NO/c8-6-4(1-3(9)2-13-6)5(14)7(10,11)12/h1-2H

InChI Key

VCZLBCZXJVJTDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)C(F)(F)F)Cl)F

Origin of Product

United States

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